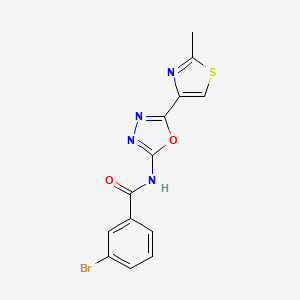

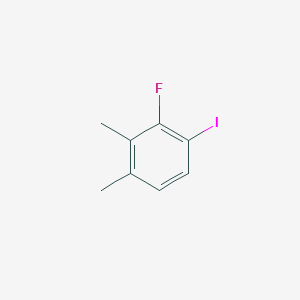

![molecular formula C26H29N3O3S B3017002 N-cyclohexyl-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide CAS No. 894564-64-8](/img/structure/B3017002.png)

N-cyclohexyl-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-cyclohexyl-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a useful research compound. Its molecular formula is C26H29N3O3S and its molecular weight is 463.6. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antibacterial Activity

Researchers have synthesized novel derivatives of N-cyclohexyl-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide and tested their antibacterial efficacy. The synthesis involved a sequence of reactions starting from basic building blocks, leading to the formation of the desired compound, which was then characterized using various spectroscopic techniques. The in-vitro antibacterial activity of these compounds was evaluated against both Gram-positive and Gram-negative bacteria, showing that some derivatives exhibited broad-spectrum antibacterial activity against the tested microorganisms (Borad et al., 2015).

Antileukemic Activity

The antileukemic activity of spiro[indoline-3,2'-thiazolidin]-2,4'-diones, including structures similar to the compound , has been studied. These compounds were prepared via cyclocondensation of isatin-3-imines with α-mercaptoacids. Among the synthesized compounds, specific derivatives showed activity in leukemia screen tests, highlighting their potential as antileukemic agents (Rajopadhye & Popp, 1987).

Anti-inflammatory and Antioxidant Properties

A study focused on the synthesis and evaluation of thiazolidine-2,4-dione derivatives for the treatment of inflammatory diseases revealed that certain compounds based on the thiazolidine-2,4-dione moiety significantly inhibited inflammatory markers and showed protective properties in animal models of inflammation. This research suggests that modifications to the thiazolidine-2,4-dione structure, akin to the compound , can yield potent anti-inflammatory and antioxidant agents (Ma et al., 2011).

p53 Modulation for Cancer Therapy

Analogues of spiro compounds related to this compound have been investigated for their potential to modulate p53, a protein involved in tumor suppression. These studies have identified compounds that inhibit the interaction between p53 and its negative regulator MDM2, thereby inducing apoptotic cell death in cancer cells. This research points towards the utility of such compounds in the development of novel cancer therapies (Bertamino et al., 2013).

Mechanism of Action

Target of Action

Based on its structure, it may interact with proteins or enzymes that have affinity for its functional groups .

Mode of Action

The compound likely interacts with its targets through a series of chemical reactions. For instance, the oxygen atom in the compound can act as a nucleophile, competing with nitrogen. This reaction with oxygen gives the reversible formation of a hemiketal. The reaction with nitrogen forms an oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

The formation of oximes and hydrazones, as mentioned above, suggests that it may be involved in reactions with aldehydes and ketones .

Result of Action

The formation of oximes and hydrazones could suggest potential effects on cellular metabolism, given the involvement of aldehydes and ketones in various metabolic processes .

properties

IUPAC Name |

N-cyclohexyl-2-[3-(3,5-dimethylphenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O3S/c1-17-12-18(2)14-20(13-17)29-24(31)16-33-26(29)21-10-6-7-11-22(21)28(25(26)32)15-23(30)27-19-8-4-3-5-9-19/h6-7,10-14,19H,3-5,8-9,15-16H2,1-2H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSMQBAMAKVDSIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC(=O)NC5CCCCC5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

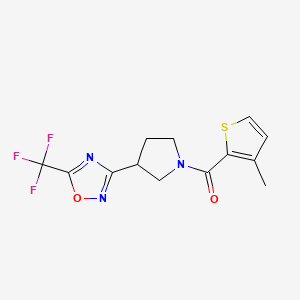

![3-(4-bromophenyl)-1-(2,5-dimethoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3016920.png)

![2,5-difluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide](/img/structure/B3016924.png)

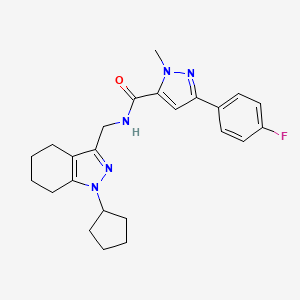

![2-[8-(benzylthio)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-cyclopentylacetamide](/img/structure/B3016925.png)

![5-Amino-2-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol](/img/structure/B3016929.png)

![1-(3-fluoro-4-methylphenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B3016931.png)

![methyl 2-({[3-(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-oxobutyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)

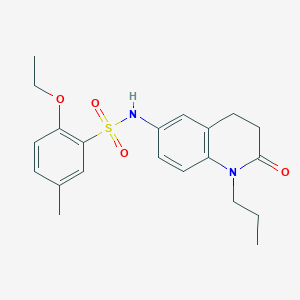

![2-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B3016935.png)

![N-[2-Methyl-2-(1-oxo-1,4-thiazinan-4-yl)propyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B3016940.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-3-(trifluoromethoxy)benzamide](/img/structure/B3016941.png)